molecular formula C6H12Br2O3 B13754299 3-(2,3-Dibromopropoxy)propane-1,2-diol CAS No. 59778-15-3

3-(2,3-Dibromopropoxy)propane-1,2-diol

Katalognummer: B13754299
CAS-Nummer: 59778-15-3
Molekulargewicht: 291.97 g/mol
InChI-Schlüssel: OBVZGDWMAIVICC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dibromopropoxy)propane-1,2-diol is an organic compound with the molecular formula C6H12Br2O3 It is characterized by the presence of two bromine atoms attached to a propoxy group, which is further connected to a propane-1,2-diol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dibromopropoxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dibromopropoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the bromine atoms can yield debrominated products.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dibromopropoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dibromopropoxy)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Bromophenoxy)propane-1,2-diol: Similar structure but with a bromophenoxy group instead of a dibromopropoxy group.

    3-(2,3-Dichloropropoxy)propane-1,2-diol: Contains chlorine atoms instead of bromine.

    3-(2,3-Diiodopropoxy)propane-1,2-diol: Contains iodine atoms instead of bromine.

Uniqueness

3-(2,3-Dibromopropoxy)propane-1,2-diol is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The bromine atoms enhance its ability to participate in substitution and other reactions, making it a valuable compound in various chemical and biological applications .

Eigenschaften

CAS-Nummer

59778-15-3

Molekularformel

C6H12Br2O3

Molekulargewicht

291.97 g/mol

IUPAC-Name

3-(2,3-dibromopropoxy)propane-1,2-diol

InChI

InChI=1S/C6H12Br2O3/c7-1-5(8)3-11-4-6(10)2-9/h5-6,9-10H,1-4H2

InChI-Schlüssel

OBVZGDWMAIVICC-UHFFFAOYSA-N

Kanonische SMILES

C(C(COCC(CBr)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.